molecular formula C20H22N2O3 B7065921 N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B7065921
M. Wt: 338.4 g/mol
InChI Key: YFEUSCQQKGDICT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indene moiety, a pyridine ring, and an oxolane group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-22(17-10-14-4-2-3-5-15(14)11-17)20(23)16-6-8-21-19(12-16)25-18-7-9-24-13-18/h2-6,8,12,17-18H,7,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEUSCQQKGDICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2=CC=CC=C2C1)C(=O)C3=CC(=NC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Pyridine Ring Formation: The pyridine ring can be constructed via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Oxolane Group Introduction: The oxolane group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct structural elements, which can impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can offer advantages over other similar compounds in terms of reactivity, stability, and biological activity.

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